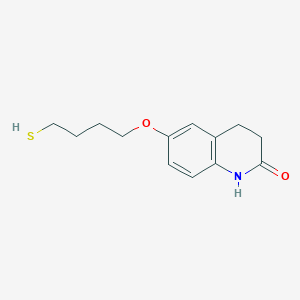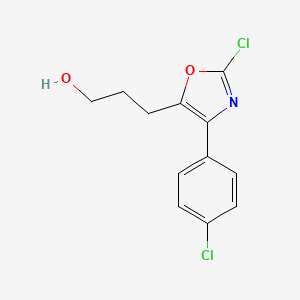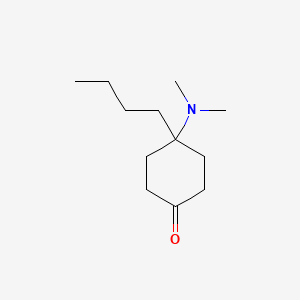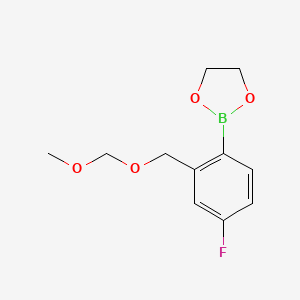
2-(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a fluorinated aromatic ring substituted with a methoxymethoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-2-((methoxymethoxy)methyl)phenylboronic acid with a suitable dioxaborolane precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The aromatic ring can undergo reduction reactions under appropriate conditions.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological assays due to its unique chemical properties.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The fluorinated aromatic ring enhances the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2-methoxyphenol: A fluorinated methoxy-substituted catechol analog.
4-Fluoro-2-methylphenol: A fluorinated phenol with a methyl group.
2-Fluoro-4-methylphenol: Another fluorinated phenol with a different substitution pattern.
Uniqueness
2-(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane ring and the methoxymethoxy group, which confer distinct chemical properties and reactivity compared to other similar compounds. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use .
Eigenschaften
Molekularformel |
C11H14BFO4 |
|---|---|
Molekulargewicht |
240.04 g/mol |
IUPAC-Name |
2-[4-fluoro-2-(methoxymethoxymethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H14BFO4/c1-14-8-15-7-9-6-10(13)2-3-11(9)12-16-4-5-17-12/h2-3,6H,4-5,7-8H2,1H3 |
InChI-Schlüssel |
KGSNDULZERXKSL-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCO1)C2=C(C=C(C=C2)F)COCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


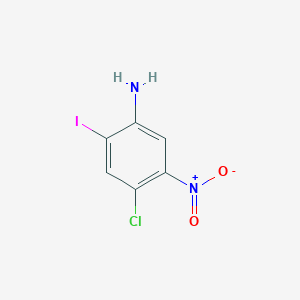
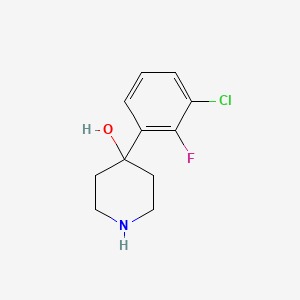
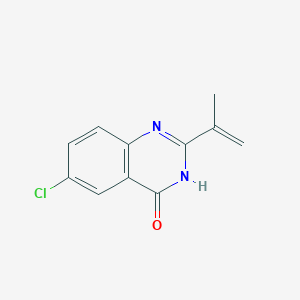
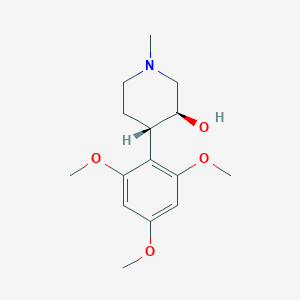

![tert-Butyl 4-[(pyridin-3-ylamino)carbonyl]piperazine-1-carboxylate](/img/structure/B8331079.png)
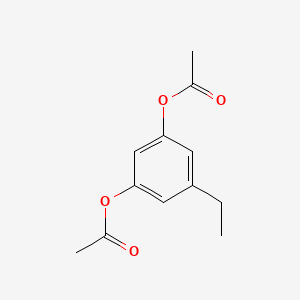

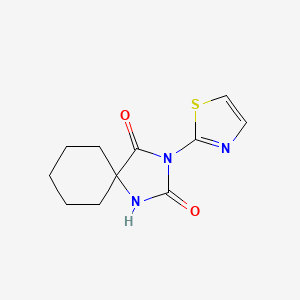
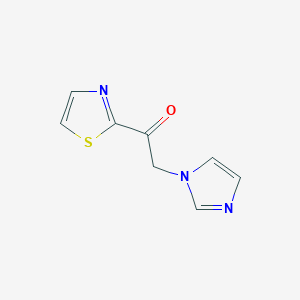
![5-Methyl-3-[(oxiran-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B8331123.png)
